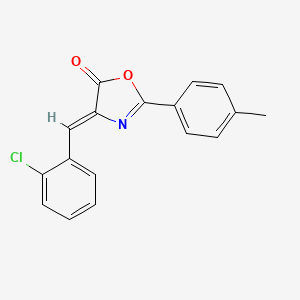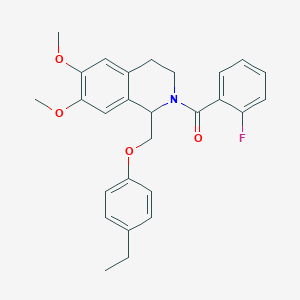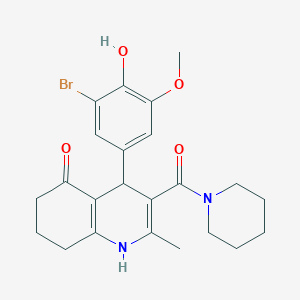
4-(2-Chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a chlorobenzylidene group and a p-tolyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one typically involves the condensation of 2-chlorobenzaldehyde with p-tolylamine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purity is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the benzylidene group.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Reduced benzylidene derivatives.
Substitution: Substituted oxazole compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Bromobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one
- 4-(2-Fluorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one
- 4-(2-Methylbenzylidene)-2-(p-tolyl)oxazol-5(4H)-one
Uniqueness
4-(2-Chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one is unique due to the presence of the chlorobenzylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.
Eigenschaften
Molekularformel |
C17H12ClNO2 |
|---|---|
Molekulargewicht |
297.7 g/mol |
IUPAC-Name |
(4Z)-4-[(2-chlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12ClNO2/c1-11-6-8-12(9-7-11)16-19-15(17(20)21-16)10-13-4-2-3-5-14(13)18/h2-10H,1H3/b15-10- |
InChI-Schlüssel |
GDOGSFJWIVSVBQ-GDNBJRDFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Cl)/C(=O)O2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}propanoic acid](/img/structure/B14967194.png)
![Diethyl 1-(4-fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14967202.png)
![5-(1,3-benzodioxol-5-yl)-N-(2,5-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14967207.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14967218.png)
![N-(2-chloro-4-methylphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B14967219.png)
![N-(3,4-dimethylphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B14967221.png)
![N-(furan-2-ylmethyl)-2'-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14967228.png)
![6-(4-methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14967231.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B14967232.png)
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B14967246.png)

![1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B14967261.png)
